molecular formula C19H19N3O4S B2632566 N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021256-48-3

N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2632566
CAS No.: 1021256-48-3
M. Wt: 385.44
InChI Key: VVGDIHVLXOFQBR-UHFFFAOYSA-N
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Description

N-(4-(3-((2-Methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a furan-2-carboxamide group and a 3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl side chain. This structure combines pharmacophoric elements associated with diverse biological activities, including antimicrobial, antitumor, and enzyme-modulating properties, as inferred from structurally related compounds in the literature . The thiazole ring and carboxamide functionalities are critical for molecular interactions with biological targets, while the methoxy and methyl substituents on the phenyl group may enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-12-5-7-15(25-2)14(10-12)21-17(23)8-6-13-11-27-19(20-13)22-18(24)16-4-3-9-26-16/h3-5,7,9-11H,6,8H2,1-2H3,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGDIHVLXOFQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a furan boronic acid derivative and a halogenated thiazole intermediate.

    Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid group of the furan ring and the amine group of the thiazole derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the amide linkage can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiazole and furan rings can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating agents like nitric acid (HNO3) for nitration.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxy and methyl groups.

    Reduction: Conversion of the amide group to an amine.

    Substitution: Introduction of halogen, nitro, or other substituents onto the thiazole or furan rings.

Scientific Research Applications

N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by mimicking the substrate or by binding to a regulatory site, thereby altering the enzyme’s conformation and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thiazole Cores

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)
  • Key Differences: This analog replaces the 2-methoxy-5-methylphenyl group with a 3-methoxybenzyl substituent.
  • Implications : The absence of the methyl group at the para position on the phenyl ring may reduce hydrophobic interactions, affecting bioavailability .
Methyl 3-(N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoate (27)
  • Key Differences : Features a 4-chlorophenyl group and a sulfamoylphenyl substituent instead of the furan-carboxamide and methoxy-methylphenyl groups.
  • Implications : The sulfonamide group enhances solubility but may reduce membrane permeability compared to the carboxamide in the target compound. The chlorine atom could improve halogen bonding in target interactions .

Heterocyclic Derivatives with Varied Cores

1,3,4-Thiadiazole Derivatives (e.g., N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides)
  • Key Differences : Replaces the thiazole core with a 1,3,4-thiadiazole ring. The sulfur and nitrogen distribution in the heterocycle alters electronic properties and hydrogen-bonding capacity.
  • Implications : Thiadiazoles are associated with antiviral and antitumor activities but may exhibit higher metabolic instability due to increased electrophilicity .
Pyrazole-4-carboxamide Derivatives (e.g., 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide)
  • Key Differences : Substitutes the thiazole with a pyrazole ring and introduces a methylthio group.
  • Implications : The pyrazole’s smaller ring size and nitrogen positioning may reduce steric hindrance, improving binding to flat enzymatic pockets. However, the methylthio group could introduce toxicity concerns .

Comparative Analysis of Pharmacological and Physicochemical Properties

Table 1: Structural and Functional Comparison

Compound Core Heterocycle Key Substituents Notable Properties
Target Compound Thiazole Furan-2-carboxamide, 2-methoxy-5-methylphenyl Balanced lipophilicity, potential CNS activity
CAS 923226-70-4 Thiazole Furan-2-carboxamide, 3-methoxybenzyl Increased steric bulk, possible reduced bioavailability
Methyl propanoate derivative (27) Thiazole 4-Chlorophenyl, sulfamoylphenyl Enhanced solubility, halogen-bonding potential
1,3,4-Thiadiazole derivatives Thiadiazole Trichloroethyl, phenylamino Antiviral/antitumor activity, metabolic instability
Pyrazole-4-carboxamide derivatives Pyrazole Methylthio, oxomorpholino Improved enzymatic binding, potential toxicity

Research Findings and Implications

  • Metabolic Stability : The 2-methoxy-5-methylphenyl group in the target compound may confer better metabolic stability compared to the 3-methoxybenzyl group in CAS 923226-70-4, due to reduced susceptibility to oxidative demethylation .
  • Solubility vs. Permeability : Sulfonamide-containing analogs (e.g., Compound 27) offer higher aqueous solubility but may face challenges in crossing biological membranes, whereas the target compound’s furan-carboxamide balance both properties .

Biological Activity

N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that has attracted considerable attention in scientific research due to its unique chemical structure and potential biological activities. This compound features a combination of functional groups, including a thiazole ring, a furan ring, and an amide linkage, which contribute to its diverse chemical reactivity and biological interactions. This article focuses on the biological activity of this compound, summarizing relevant findings from various studies and presenting data tables that highlight its potential applications.

Chemical Structure and Properties

The IUPAC name for this compound is N-[4-[3-(2-methoxy-5-methylphenylamino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide. Its molecular formula is C19H19N3O4SC_{19}H_{19}N_{3}O_{4}S, and it has a molecular weight of approximately 373.44 g/mol. The structural complexity allows for versatile interactions with biological targets.

PropertyValue
Molecular FormulaC19H19N3O4SC_{19}H_{19}N_{3}O_{4}S
Molecular Weight373.44 g/mol
IUPAC NameN-[4-[3-(2-methoxy-5-methylphenylamino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
CAS Number1021256-48-3

The biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure enables it to bind to active sites or allosteric sites, modulating the activity of these targets. For instance, it may inhibit enzyme activity by mimicking substrates or binding to regulatory sites, altering enzyme conformation and function.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it inhibits tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells. This mechanism is similar to that of currently FDA-approved antitubulin drugs. The compound has shown efficacy against various cancer cell lines, including prostate (PC-3) and melanoma (A375) xenograft models.

Table 2: In Vitro Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
PC-310Inhibition of tubulin polymerization
A37515Induction of apoptosis

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results indicate that the compound exhibits significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

The compound's anti-inflammatory properties have also been investigated. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production and reducing oxidative stress markers in cellular models. This suggests that it may have therapeutic potential in conditions characterized by chronic inflammation.

Case Studies

Several case studies have reported on the biological activities of compounds structurally similar to this compound:

  • Study on Anticancer Efficacy : A study demonstrated that related thiazole-based compounds exhibit potent anticancer effects by targeting the colchicine-binding site on tubulin. These findings support the hypothesis that structural modifications can enhance efficacy against multidrug-resistant cancer cells .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial effects of similar compounds against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into their mechanisms of action and potential clinical applications .

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